Home > Products > Screening Compounds P117902 > (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide
(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide - 1396892-55-9

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide

Catalog Number: EVT-2804860
CAS Number: 1396892-55-9
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

Compound Description: This compound is a potent γ-secretase inhibitor with an IC50 of 0.06 nM. It was designed for potential use in treating Alzheimer's disease.

1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione

Compound Description: This compound is a potent and selective AMPA receptor antagonist with a Ki value of 0.021 µM. It exhibits high selectivity for the AMPA receptor over the NMDA receptor and the glycine site on the NMDA receptor.

Relevance: Although 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione belongs to the quinoxalinedione class and (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide to the sulfonamide class, both compounds share the key feature of a hydroxyl group attached to an aromatic ring system. They also both contain a nitrogen-containing heterocycle, although the specific heterocycles differ.

Overview

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. This compound features a chroman moiety, which is a bicyclic structure composed of a benzene ring fused to a tetrahydrofuran ring, along with a phenyl group and a sulfonamide functional group. The compound's unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized from various starting materials, including 4-hydroxychroman and phenylethenesulfonamide derivatives. Its synthesis and characterization have been documented in scientific literature, particularly in studies focusing on the pharmacological properties of chroman derivatives.

Classification
  • Chemical Class: Sulfonamides
  • Sub-Class: Chroman derivatives
  • Molecular Formula: C17H19N1O3S1
  • Molecular Weight: 317.40 g/mol
Synthesis Analysis

Methods

The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide typically involves the following steps:

  1. Formation of the Chroman Core: The starting material, 4-hydroxychroman, can be synthesized through the cyclization of appropriate phenolic precursors.
  2. Alkylation: The chroman core is then alkylated with a suitable alkyl halide to introduce the (4-hydroxychroman-4-yl)methyl group.
  3. Sulfonamide Formation: The final step involves the reaction of the resulting intermediate with sulfonamide reagents to form the sulfonamide linkage.

Technical Details

The synthesis may utilize various reagents and solvents, such as dimethylformamide or dimethyl sulfoxide, under controlled temperature conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

  • InChI Key: A unique identifier for this compound is crucial for databases and chemical information systems.
  • SMILES Notation: This provides a way to represent the structure in a text format for computational applications.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for sulfonamides and chroman derivatives:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions with electrophiles.
  2. Hydrolysis: In aqueous environments, the sulfonamide bond may hydrolyze under acidic or basic conditions.
  3. Oxidation/Reduction: The hydroxyl group on the chroman moiety can be oxidized or reduced depending on reaction conditions.

Technical Details

Reactions are often conducted under controlled pH and temperature conditions to ensure selectivity and yield. Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be used to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The sulfonamide group may mimic substrates or transition states in enzymatic reactions, leading to inhibition.
  2. Receptor Binding: The chroman moiety may interact with specific receptors, modulating biochemical pathways.

Data

In vitro studies are typically conducted to assess binding affinities and inhibitory effects on target enzymes, providing insights into its pharmacological potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stability under various pH conditions should be evaluated to determine shelf-life and storage requirements.

Relevant Data or Analyses

Characterization through spectroscopy (UV-visible, NMR) provides information on purity and structural integrity.

Applications

Scientific Uses

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: To study enzyme mechanisms or receptor interactions.
  3. Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
Introduction to Chroman-Derived Sulfonamides in Medicinal Chemistry

Historical Evolution of Chroman Scaffolds in Drug Discovery

Chroman derivatives have evolved from naturally occurring phytochemicals to synthetically optimized therapeutic agents through deliberate structural manipulation. The historical trajectory of chroman-based drug development reveals several pivotal milestones:

  • Natural Product Foundations: Early chroman-derived bioactive compounds emerged from plant sources, with khellin (a furanochromone) serving as a 7th-century Arabian antiasthmatic that later informed synthetic chromone development. Flavonoids containing the chroman nucleus, such as taxifolin, demonstrated early evidence of biological versatility, including antioxidant and vasoprotective effects [1] [7].

  • Golden Age of Synthesis (1930s-1960s): The development of chromone synthesis methodologies, particularly the Baker-Venkataraman rearrangement (1933), enabled systematic access to chromone derivatives. This period witnessed the serendipitous discovery of dicoumarol's anticoagulant properties in spoiled sweet clover (1941), which directly inspired the synthesis of warfarin—a 4-hydroxycoumarin derivative that became a first-line anticoagulant [5] [8].

  • Modern Scaffold Refinement: Contemporary research focuses on strategic modifications to the chroman nucleus, including C-3 functionalization, ring fusion, and stereoselective introduction of chiral centers. The development of ternary catalytic systems for constructing adjacent quaternary and tertiary stereocenters in chroman derivatives represents a recent synthetic breakthrough, enabling access to structurally complex analogs like 4-hydroxychroman-4-yl methyl derivatives [9].

Table 1: Evolution of Chroman-Based Therapeutic Agents

Time PeriodKey DevelopmentsRepresentative Agents
Pre-1930sIsolation of naturally occurring chromones/chromanonesKhellin, Flavonoids (taxifolin)
1930s-1960sSynthetic methodologies development; Anticoagulant discoveryDicoumarol, Warfarin
1970s-1990sExpansion into non-anticoagulant applicationsCromolyn (antiallergic), Ormeloxifene (SERM)
2000s-PresentRational design of hybrid scaffolds; Stereoselective synthesis(E)-N-((4-Hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide analogs

Structural Significance of 4-Hydroxychroman Derivatives in Bioactive Molecules

The 4-hydroxychroman motif represents a critical pharmacophore within the broader chroman scaffold family, distinguished by the presence of a carbonyl group at C-4 and a hydroxyl substituent at the same position. This arrangement creates distinctive hydrogen-bonding capabilities and acid-base properties that influence target recognition. Several structural features underpin the pharmacological relevance of 4-hydroxychroman derivatives:

  • Stereoelectronic Configuration: The planar benzopyrone system facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the chiral C-4 position in saturated derivatives enables stereospecific target engagement. The 4-hydroxy group serves as both hydrogen bond donor and acceptor, enhancing binding affinity [7] [9].

  • Biological Activity Spectrum: Beyond classical anticoagulation, 4-hydroxychroman derivatives demonstrate remarkable therapeutic versatility:

  • Anticancer Effects: 3-Benzylidene-7-methoxychroman-4-one derivatives exhibit potent cytotoxicity (IC₅₀ = 7.56 ± 2.23 μM against MDA-MB-231 breast cancer cells) through tubulin polymerization inhibition and reactive oxygen species generation [7].
  • Antioxidant Activity: The redox-active chroman nucleus scavenges reactive oxygen species via radical stabilization at the C-3 position, protecting against oxidative stress-related pathologies [1].
  • Enzyme Modulation: Specific substitutions transform the scaffold into inhibitors of monoamine oxidase-B (MAO-B), carbonic anhydrase, and cyclooxygenase-2 (COX-2), enabling applications in neurological and inflammatory disorders [4].

Table 2: Structural Comparison of Chroman Pharmacophores

Feature4-Chromanone4-ChromonePharmacological Impact
Systematic Name4-Chromanone(Chroman-4-one)4-Chromone(4H-Chromen-4-one)
Core StructureDihydrobenzopyranBenzopyranChromanone offers enhanced conformational flexibility
C2-C3 BondSaturatedDouble bondChromanone's saturated bond enables chiral center formation at C-4
4-OxogroupKetoneKetoneBoth participate in hydrogen bonding
Representative BioactivityAnticoagulant (warfarin derivatives)Anticancer (3-benzylidene derivatives)Mast cell stabilization (cromolyn)Antiviral (flavonoids)Chromanones show broader stereochemical diversity

Role of Sulfonamide Functionalization in Enhancing Pharmacological Profiles

Sulfonamide functionalization represents a strategic approach to augmenting the drug-like properties of chroman scaffolds, imparting distinct physicochemical and target interaction capabilities. The sulfonamide group (-SO₂NH-) constitutes a privileged motif in medicinal chemistry, featured in over 150 FDA-approved therapeutics spanning antibacterial, diuretic, antidiabetic, and anticancer applications [10]. Its incorporation into chroman derivatives leverages several advantageous properties:

  • Electron-Withdrawing Nature: The sulfonyl group withdraws electrons from adjacent atoms, enhancing the acidity of the NH proton (pKa typically 9-11) and facilitating ionic interactions with basic residues in biological targets. This effect also influences the chroman ring's electron density, potentially modulating its redox behavior [3] [10].

  • Conformational Restriction: The tetrahedral geometry at sulfur and preferred orthogonal orientation between S-N and S-C bonds introduce conformational constraints when linked to the chroman nucleus. This rigidity reduces the entropic penalty upon target binding, particularly against enzymes with deep, narrow active sites like carbonic anhydrase or matrix metalloproteinases [6].

  • Hydrogen-Bonding Versatility: The sulfonamide nitrogen functions as a hydrogen bond donor, while sulfonyl oxygen atoms serve as potent acceptors, creating a three-point recognition motif. This capability significantly enhances target affinity, as demonstrated by sulfonamide-containing carbonic anhydrase inhibitors exhibiting sub-nanomolar inhibition constants [10].

The specific integration of the (E)-2-phenylethenesulfonamide moiety in the target compound introduces additional pharmacological advantages. The vinyl linkage provides planarity and extended conjugation, potentially enabling π-stacking with aromatic enzyme residues. The E-configuration ensures optimal spatial positioning of the phenyl ring for hydrophobic pocket insertion, while maintaining metabolic stability superior to imine-containing analogs. Molecular modeling suggests this arrangement positions the sulfonamide group to simultaneously engage in hydrogen bonding while the chroman and phenyl rings participate in van der Waals interactions, creating a multi-point binding architecture [6] [10].

Figure 1: Molecular Synergy in (E)-N-((4-Hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide

Chroman Domain: - Hydrogen bonding via 4-OH - Hydrophobic cavity insertion- Redox modulationMethylene Linker: - Conformational flexibility- Metabolic stabilizationSulfonamide: - H-bond donation/acceptance- Directional binding(E)-Phenylethenyl Bridge:- Extended conjugation- π-stacking capability- Stereospecific positioning

Properties

CAS Number

1396892-55-9

Product Name

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide

IUPAC Name

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethenesulfonamide

Molecular Formula

C18H19NO4S

Molecular Weight

345.41

InChI

InChI=1S/C18H19NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-10,13,19-20H,11-12,14H2/b13-10+

InChI Key

KGKBINLZQXOZKD-JLHYYAGUSA-N

SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C=CC3=CC=CC=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.